Allylpalladium chloride dimer

Catalog No.
S661819
CAS No.
12012-95-2
M.F
C6H10Cl2Pd2
M. Wt
365.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylpalladium chloride dimer

CAS Number

12012-95-2

Product Name

Allylpalladium chloride dimer

IUPAC Name

chloropalladium(1+);prop-1-ene

Molecular Formula

C6H10Cl2Pd2

Molecular Weight

365.9 g/mol

InChI

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

PENAXHPKEVTBLF-UHFFFAOYSA-L

SMILES

[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]

Canonical SMILES

[CH2-]C=C.[CH2-]C=C.[Cl-].[Cl-].[Pd+2].[Pd+2]

Isomeric SMILES

[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]

Heck Reaction

One of the most prominent applications of APdCl2 is its role as a catalyst in the Heck reaction. This reaction allows for the formation of carbon-carbon bonds between an alkene (containing a double bond) and an aryl or vinyl halide (compounds containing a halogen atom bonded to an aromatic ring or vinyl group). APdCl2 facilitates the insertion of the alkene moiety into the carbon-halogen bond, leading to the desired product.

The Heck reaction has numerous applications in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Cross-coupling reactions

Beyond the Heck reaction, APdCl2 also finds use in other cross-coupling reactions, where two different carbon chains are linked. Examples include the Suzuki-Miyaura coupling, which involves the coupling of an organoboron compound with an aryl or vinyl halide, and the Buchwald-Hartwig coupling, which involves the coupling of an amine or amide with an aryl or vinyl halide.

These reactions offer a powerful tool for constructing complex organic molecules with precise control over the carbon skeleton. ,

Synthesis of various organic compounds

APdCl2 serves as a catalyst in the synthesis of diverse organic compounds beyond those formed through cross-coupling reactions. For instance, it can be used to prepare:

  • Cationic palladium catalysts: These catalysts are employed in various organic transformations, including the microwave-assisted Heck arylation, offering advantages like faster reaction times and improved yields.
  • N-heterocyclic carbene (NHC)-palladium complexes: These complexes function as efficient catalysts for Suzuki-Miyaura cross-coupling reactions, particularly for the coupling of aryl bromides and activated aryl chlorides.
  • 1,4-diallyl-1,2-dihydroisoquinolines: These heterocyclic compounds possess potential biological activities, and APdCl2 can be utilized for their efficient synthesis.

Origin and Significance:

Allylpalladium chloride dimer is readily available commercially and serves as a versatile precursor for numerous palladium-catalyzed reactions. Its significance lies in its ability to activate allyl groups, making them reactive towards carbon-carbon bond formation reactions []. This property has been instrumental in the development of numerous synthetic strategies for complex organic molecules.


Molecular Structure Analysis

The molecular formula for allylpalladium chloride dimer is Pd₂Cl₂(C₃H₅)₂. It adopts a dimeric structure with two bridged chlorine atoms connecting the central palladium(II) cations. Each palladium center is further bonded to a π-allyl moiety (C₃H₅) []. This unique structure allows for the activation of the allyl group, making the terminal carbon more electrophilic and susceptible to nucleophilic attack.


Chemical Reactions Analysis

Synthesis:

Allylpalladium chloride dimer can be synthesized by various methods. A common approach involves the reaction of palladium chloride (PdCl₂) with allyl chloride (CH₂=CH-CH₂Cl) in the presence of a reducing agent, such as sodium borohydride (NaBH₄) [].

PdCl₂ + 2CH₂=CH-CH₂Cl + 2NaBH₄ → Pd₂Cl₂(C₃H₅)₂ + 2H₂ + 2NaCl + 2B(OH)₃

Reactions:

Allylpalladium chloride dimer serves as a catalyst in numerous organic reactions. Some key examples include:

  • Heck reaction: This reaction allows for the formation of carbon-carbon bonds between an alkene and an aryl halide (Ar-X).
R-CH=CH₂ + Ar-X → R-CH₂-CH(Ar)-X (where R is an alkyl group)
  • Suzuki-Miyaura coupling: This reaction enables the coupling of an organoboron compound (R-Bpin) with an aryl or vinyl halide (Ar-X or Vinyl-X).
R-Bpin + Ar-X → R-Ar + B(OPin) (where Pin is pinacolate)
  • Buchwald-Hartwig coupling: This reaction facilitates the coupling of an amine (NR₂) with an aryl halide (Ar-X).
NR₂ + Ar-X → NRR-Ar + HX (where X is Cl, Br, or I)

These reactions showcase the versatility of allylpalladium chloride dimer as a catalyst for diverse carbon-carbon bond-forming transformations.

Physical and Chemical Properties

  • Appearance: Yellow solid []
  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling []
  • Solubility: Insoluble in water; soluble in organic solvents like chloroform, benzene, acetone, and methanol []
  • Stability: Air-stable; moisture sensitive []

In palladium-catalyzed reactions, allylpalladium chloride dimer undergoes a catalytic cycle. The π-allyl ligand undergoes oxidative addition with the aryl or vinyl halide, generating a σ-allyl palladium intermediate. This intermediate then undergoes reductive elimination, forming the desired coupled product and regenerating the palladium catalyst for another cycle.

Allylpalladium chloride dimer should be handled with care in a well-ventilated fume hood. It is considered a potential irritant and may cause skin or eye problems upon contact. Additionally, palladium compounds can be harmful upon prolonged exposure []. Always consult the safety data sheet (SDS) before handling this compound.

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12012-95-2

Wikipedia

Allylpalladium_chloride_dimer

Dates

Modify: 2023-08-15

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